7-Phenoxyisobenzofuran-1(3H)-one
Description
Significance of the Isobenzofuran-1(3H)-one Core Structure in Chemical Synthesis
The isobenzofuran-1(3H)-one, commonly known as a phthalide (B148349), is a bicyclic structure containing a benzene (B151609) ring fused to a γ-lactone ring. researchgate.net This core scaffold is a fundamental component of many naturally occurring and synthetically prepared molecules. nih.gov Its prevalence in nature is indicative of its inherent stability and its role as a key biosynthetic intermediate. In the field of chemical synthesis, the isobenzofuran-1(3H)-one framework serves as a versatile building block for the construction of more complex molecules, including functionalized naphthalenes, anthracenes, and various alkaloids. researchgate.net
The significance of the isobenzofuran-1(3H)-one core is underscored by the diverse range of biological activities exhibited by its derivatives. These compounds have been shown to possess antioxidant, anti-platelet, anti-tumor, anti-HIV, anti-allergic, antifungal, antidiabetic, and anti-inflammatory properties. nih.gov The inherent reactivity of the lactone ring and the potential for substitution on the aromatic ring provide medicinal chemists with a powerful tool for developing novel therapeutic agents. mdpi.comimjst.orgnih.govnih.gov For instance, derivatives have been explored as potential treatments for neurodegenerative diseases and as antidepressant agents.
The following table provides a glimpse into the diverse biological activities of various isobenzofuran-1(3H)-one derivatives:
| Derivative Type | Example(s) | Biological Activity |
| Benzylideneisobenzofuran-1(3H)-ones | (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives | Antioxidant, Antiplatelet nih.gov |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | Various synthesized derivatives | Antiproliferative against cancer cell lines mdpi.com |
| 3-Substituted Isobenzofuran-1(3H)-ones | N-(3-phthalidyl) amines | Antimicrobial (antibacterial and antifungal) imjst.org |
| General Phthalides | Seventeen synthesized phthalide derivatives | Cytotoxic, Antibacterial, Antifungal nih.gov |
| Hydroxylated and Acetylated Derivatives | Phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase inhibitors nih.gov |
| Novel Synthesized Derivatives | Cpd8l | Selective TREK-1 inhibitors for potential neuroprotection in ischemic stroke nih.gov |
Overview of the Phenoxyisobenzofuran-1(3H)-one Substructure in Advanced Organic Molecules
The introduction of a phenoxy group onto the isobenzofuran-1(3H)-one scaffold gives rise to the phenoxyisobenzofuran-1(3H)-one substructure, a motif of significant interest in the development of advanced organic molecules, particularly in the pharmaceutical industry. A prime example of its importance is the role of 5-phenoxyisobenzofuran-1(3H)-one as a key intermediate in the synthesis of the drug Roxadustat . researchgate.net
Scope and Research Focus on 7-Phenoxyisobenzofuran-1(3H)-one in Contemporary Chemical Research
While the importance of the isobenzofuran-1(3H)-one scaffold is well-established, and the significance of phenoxy-substituted derivatives is exemplified by the 5-phenoxy isomer, the specific compound This compound remains a largely unexplored area in contemporary chemical research. A thorough review of the current scientific literature does not reveal any dedicated studies on the synthesis, properties, or applications of this particular isomer.
However, the existence and study of other 7-substituted isobenzofuran-1(3H)-ones, such as the naturally occurring 5,7-dimethoxy-isobenzofuran-1(3H)-one isolated from rhizoma Polygonum Cuspidatum, indicate that substitution at the 7-position of the phthalide ring is both synthetically accessible and found in nature. nih.gov This suggests that the synthesis of this compound is a feasible objective for synthetic chemists.
The lack of research on this compound presents a clear opportunity for future investigation. Exploring its synthesis could lead to the discovery of novel reaction methodologies or the refinement of existing ones for the regioselective functionalization of the isobenzofuran-1(3H)-one core. Furthermore, given the broad spectrum of biological activities associated with this class of compounds, this compound and its derivatives represent a new, untapped area for drug discovery and materials science. Future research in this direction could unveil unique chemical properties and biological activities, potentially leading to the development of new therapeutic agents or functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-phenoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O3/c15-14-13-10(9-16-14)5-4-8-12(13)17-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI Key |
ANYODCJGDNTHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Phenoxyisobenzofuran 1 3h One and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the 7-Phenoxyisobenzofuran-1(3H)-one Moiety
Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnection strategies involve breaking the C-O bond of the lactone and the C-O bond of the phenoxy ether.
A key retrosynthetic disconnection involves the lactone ring, which can be conceptually "opened" to a 2-carboxybenzyl derivative. This approach is based on the forward reaction of lactonization. Another strategic disconnection is at the ether linkage, which simplifies the target molecule into a substituted phthalide (B148349) precursor and a phenol. This allows for the separate synthesis and subsequent coupling of these two fragments.
Functional group interconversion (FGI) is also a critical aspect of the retrosynthetic analysis. ias.ac.inslideshare.net For instance, a nitro group can be a precursor to an amino group, which can then be transformed into a phenoxy group via a Sandmeyer-type reaction. This allows for more flexibility in the choice of starting materials and reaction pathways.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Bond Cleaved | Resulting Precursors |
| Lactone Ring Opening | C(1)-O bond | 2-formyl-6-phenoxybenzoic acid or its equivalent |
| Ether Cleavage | C(7)-O(phenoxy) bond | 7-hydroxyisobenzofuran-1(3H)-one and phenol |
| C-C Bond Formation | C(3a)-C(7a) bond | Substituted benzoic acid and a one-carbon unit |
Development of Novel Catalytic Approaches for Isobenzofuran-1(3H)-one Formation
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of the isobenzofuran-1(3H)-one scaffold, offering high efficiency and selectivity.
Palladium catalysis has become a cornerstone for the synthesis of isobenzofuran-1(3H)-ones. One prominent strategy involves the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehydes with phenols. knu.ac.kr This reaction, conducted under carbon monoxide pressure, efficiently yields 3-phenoxyisobenzofuran-1(3H)-ones. Another approach is the palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters, which provides access to benzofuran-fused frameworks. nih.gov Furthermore, domino palladium-catalyzed reactions have been developed for the one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols, demonstrating broad substrate scope. nih.gov
In line with the growing importance of sustainable chemistry, green approaches to the synthesis of isobenzofuran-1(3H)-ones have been explored. A notable example is the use of water as a green solvent in a copper-catalyzed domino one-pot process for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. organic-chemistry.org This method utilizes a non-toxic cyanide source, potassium hexacyanoferrate(II), avoiding the use of hazardous carbon monoxide gas. organic-chemistry.org Solvent-free methods, such as those using sulphamic acid as a catalyst under microwave irradiation, also represent a significant advancement in the green synthesis of these compounds. researchgate.net The process for preparing 5-phenoxy-1(3H)isobenzofuranone aims to meet green chemistry standards by eliminating heavy metal reagents and recycling reagents. google.com
Achieving chemo- and regioselectivity is crucial when synthesizing complex substituted isobenzofuran-1(3H)-ones. Various strategies have been developed to control the position of functional groups on the phthalide core. For instance, one-pot strategies involving switchable C-arylation/lactonization or SNAr reactions of o-quinol acetates with soft nucleophiles allow for the selective synthesis of various heteroarenes. researchgate.netresearchgate.net The use of protein engineering to tailor unspecific peroxygenases has also shown promise in achieving high chemo- and regioselectivity in the oxyfunctionalization of aromatic and benzylic carbons. nih.gov These advanced techniques enable the precise construction of functionalized isobenzofuranone derivatives with desired substitution patterns.
Multi-Component and One-Pot Reaction Sequences
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.
One-pot four-component reactions have been successfully employed for the synthesis of complex heterocyclic systems, demonstrating the power of this approach in rapidly building molecular complexity. beilstein-journals.org Similarly, a one-pot five-component reaction has been developed to synthesize tetrazole-benzofuran hybrids, involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. rsc.org These methods streamline synthetic sequences by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.
Domino reactions, also known as tandem or cascade reactions, are a powerful tool for the efficient construction of complex molecular scaffolds from simple precursors in a single step. An efficient domino palladium-catalyzed process has been developed for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. nih.gov This strategy involves a sequence of reactions, including intermolecular cyanation, in situ intramolecular nucleophilic attack, and hydrolysis, all occurring in one pot. organic-chemistry.org These domino sequences are highly attractive for their operational simplicity and ability to generate molecular complexity rapidly.
Table 2: Comparison of Synthetic Methodologies for Isobenzofuran-1(3H)-ones
| Methodology | Key Features | Advantages |
| Palladium-Catalyzed Cyclization | Use of palladium catalysts, often with CO | High yields, good functional group tolerance knu.ac.kr |
| Green Synthesis | Use of water as solvent, non-toxic reagents | Environmentally benign, reduced waste organic-chemistry.org |
| Chemo- and Regioselective Functionalization | Precise control over substituent placement | Access to specifically functionalized derivatives researchgate.netnih.gov |
| Multi-Component Reactions | Combining three or more reactants in one pot | High efficiency, atom economy beilstein-journals.orgrsc.org |
| Domino Reactions | Multiple bond-forming events in one step | Rapid construction of complex scaffolds nih.govorganic-chemistry.org |
Sequential Condensation/Oxidation Methodologies
Sequential condensation and oxidation reactions represent a powerful and versatile strategy for the construction of the isobenzofuran-1(3H)-one core. These methods typically involve the formation of a key intermediate through a condensation reaction, followed by an oxidative cyclization to yield the final phthalide product.
One prominent approach involves the condensation of a suitably substituted 2-carboxybenzaldehyde (B143210) with a phenolic nucleophile. For the synthesis of this compound, this would conceptually involve the reaction of 2-carboxy-3-hydroxybenzaldehyde with a phenoxide source. However, a more common and adaptable strategy involves the reaction of 2-formylbenzoic acid (phthalaldehydic acid) with various nucleophiles. For instance, the use of sulfamic acid as a catalyst has been shown to be effective for the condensation of 2-carboxybenzaldehyde with ketones. researchgate.net This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significantly reduced reaction times from over 100 minutes to just 2 minutes. researchgate.net
Another relevant methodology is the one-step conversion of o-alkylbenzoic acids to phthalides using a combination of sodium bromate (B103136) (NaBrO3) and sodium bisulfite (NaHSO3) in a two-phase system. nih.gov This oxidative cyclization of an o-substituted benzoic acid derivative could be adapted for the synthesis of this compound, likely starting from a 2-methyl-3-phenoxybenzoic acid precursor.
A patent for the synthesis of the isomeric 5-phenoxyisobenzofuran-1(3H)-one highlights a process involving the reaction of an N-substituted-4-nitrophthalimide with anhydrous sodium or potassium phenoxide, followed by reduction and cyclization. google.com A similar strategy could be envisioned for the 7-phenoxy isomer, starting from an N-substituted-3-nitrophthalimide. The subsequent steps would involve reduction of the nitro group, diazotization, and then cyclization to form the lactone ring.
The following table summarizes potential sequential condensation/oxidation approaches applicable to the synthesis of this compound, based on methodologies for related structures.
| Starting Materials | Reagents and Conditions | Key Transformation | Reference for Analogy |
| 2-Formyl-3-phenoxybenzoic acid | Condensing agent (e.g., acid or base catalyst) | Intramolecular cyclization | General phthalide synthesis |
| 2-Methyl-3-phenoxybenzoic acid | NaBrO3, NaHSO3, two-phase system | Oxidative cyclization | nih.gov |
| N-Substituted-3-nitrophthalimide and Sodium Phenoxide | 1. Nucleophilic aromatic substitution 2. Reduction 3. Cyclization | Formation of phenoxy ether, then reductive cyclization | google.com |
| 2-Carboxybenzaldehyde and Phenol derivative | Sulfamic acid, heat or microwave | Condensation followed by lactonization | researchgate.net |
Stereoselective Synthesis Approaches for Related Isobenzofuran-1(3H)-one Analogs
While this compound itself is achiral, the introduction of a substituent at the 3-position of the isobenzofuranone ring generates a stereocenter. The development of stereoselective methods to control the configuration of this center is crucial for the synthesis of chiral phthalide derivatives, which are prevalent in nature and often exhibit specific biological activities. rsc.org
Several strategies have been developed for the stereoselective synthesis of 3-substituted isobenzofuran-1(3H)-ones. These approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
A notable example of a substrate-controlled approach involves the use of a chiral starting material that directs the stereochemical outcome of a subsequent reaction. For instance, the stereoselective synthesis of 15- and 16-substituted isosteviol (B191626) derivatives, which contain a complex polycyclic system, relies on the inherent chirality of the isosteviol core to direct the introduction of new functional groups. nih.gov
Chiral auxiliaries have also been successfully employed to induce stereoselectivity in the synthesis of phthalides. The general principle involves the temporary attachment of a chiral molecule to the substrate, which then directs the approach of a reagent from a specific face. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.
Catalyst-controlled stereoselective synthesis represents a highly efficient and atom-economical approach. This involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. While a specific example for this compound is not available, rhodium-catalyzed C-H activation and coupling reactions have been utilized for the synthesis of related indanone structures, suggesting the potential for developing chiral rhodium catalysts for enantioselective phthalide synthesis. rsc.org Boron Lewis acid catalysis has also been shown to enable the stereoselective synthesis of fully substituted enol esters, which are precursors to chiral amides, demonstrating the potential of this approach in controlling stereochemistry in related systems. nih.gov
The following table outlines general strategies for the stereoselective synthesis of 3-substituted isobenzofuran-1(3H)-one analogs.
| Stereoselective Strategy | Description | Example of Application in Related Systems | Reference for Analogy |
| Substrate Control | The existing chirality in the starting material dictates the stereochemical outcome of the reaction. | Stereoselective functionalization of the isosteviol skeleton. | nih.gov |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereoselective transformation. | General strategy for asymmetric synthesis, applicable to the formation of the C-3 stereocenter. | youtube.com |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a chiral product in high enantiomeric excess. | Rhodium-catalyzed synthesis of indanones; Boron Lewis acid-catalyzed synthesis of enol esters. | rsc.orgnih.gov |
Comparative Analysis of Synthetic Efficiencies and Yield Optimization
For the synthesis of isobenzofuran-1(3H)-ones, various methods have been reported, each with its own set of advantages and disadvantages. The choice of the optimal route often depends on the specific substitution pattern of the target molecule.
The one-step conversion of o-alkylbenzoic acids to phthalides using NaBrO3/NaHSO3 is described as a "convenient and efficient" method, suggesting good yields and operational simplicity. nih.gov The use of microwave-assisted synthesis, as demonstrated in the sulfamic acid-catalyzed condensation, can dramatically improve reaction times and potentially yields. researchgate.net A comparison between conventional heating and microwave irradiation for the synthesis of isobenzofuran-1(3H)-ones showed a reduction in reaction time from 105-120 minutes to just 2 minutes, with yields remaining high. researchgate.net
The following table provides a comparative overview of the potential efficiencies of different synthetic approaches that could be adapted for this compound.
| Synthetic Approach | Potential Advantages | Potential Disadvantages | Reported Yields for Analogs | Reference for Analogy |
| Sequential Condensation/Oxidation | ||||
| From 2-Methyl-3-phenoxybenzoic acid | One-step, potentially high efficiency. | Availability of the starting material may be a limiting factor. | Good to excellent | nih.gov |
| From N-Substituted-3-nitrophthalimide | Utilizes readily available starting materials. | Multi-step process, potential for regioselectivity issues. | 90% (crude, isomeric mixture) | google.com |
| Microwave-assisted from 2-Carboxybenzaldehyde | Extremely fast reaction times, high yields. | Requires specialized microwave equipment. | Good | researchgate.net |
| Stereoselective Approaches | ||||
| Chiral Catalyst-based methods | High enantioselectivity, atom-economical. | Development of a specific catalyst for this substrate may be required. | High for related systems | rsc.orgnih.gov |
Chemical Reactivity and Transformation Studies of 7 Phenoxyisobenzofuran 1 3h One
Exploration of the Lactone Ring Opening and Recyclization Pathways
The γ-lactone ring in 7-Phenoxyisobenzofuran-1(3H)-one is a key site for chemical transformations, susceptible to cleavage under both acidic and basic conditions. The stability of the lactone is influenced by the electronic effects of the phenoxy substituent and the aromatic nature of the isobenzofuran (B1246724) system.
Under basic conditions, such as in the presence of sodium hydroxide (B78521), the lactone can undergo hydrolysis to yield the corresponding carboxylate salt of a 2-(hydroxymethyl)benzoic acid derivative. nih.gov This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the ester bond. The reaction is typically irreversible due to the formation of the resonance-stabilized carboxylate anion.
Acid-catalyzed hydrolysis, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.govksu.edu.sa Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which, after proton transfer, eliminates a molecule of water to regenerate the carboxylic acid and the alcohol functions. The equilibrium of this reaction can be influenced by the reaction conditions, including the concentration of water and the strength of the acid catalyst.
Interestingly, the ring-opened product can potentially undergo recyclization to reform the lactone ring, particularly under acidic conditions where the equilibrium can be shifted by removal of water. The efficiency of this recyclization would depend on the stability of the carbocation intermediate formed during the process.
Furthermore, the lactone ring can be opened by other nucleophiles, such as amines, in the presence of a suitable catalyst. For instance, a process for opening lactone rings using an amine in the presence of a carboxylic acid catalyst has been described, leading to the formation of amides. google.com This transformation provides a pathway to synthesize amide derivatives of the parent structure.
Table 1: Conditions for Lactone Ring Opening
| Reagent/Catalyst | Conditions | Product Type |
| Sodium Hydroxide | Aqueous or alcoholic solution, heat | Carboxylate salt |
| Hydrochloric Acid/Phosphoric Acid | Aqueous solution, heat | Carboxylic acid and alcohol |
| Amine/Carboxylic Acid Catalyst | Aprotic solvent, heat | Amide |
Investigation of Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety and Isobenzofuran Ring
Both the phenoxy group and the isobenzofuran ring system in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The phenoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the ether linkage on the terminal phenyl ring.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids like aluminum chloride, are plausible reactions for introducing alkyl and acyl groups onto the aromatic rings. wikipedia.orgnih.govyoutube.comethz.chmasterorganicchemistry.com The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and avoid potential side reactions, such as polyalkylation or rearrangement of the alkylating agent. Intramolecular Friedel-Crafts reactions could also be envisioned if a suitable electrophilic side chain were present. masterorganicchemistry.com
Halogenation:
Halogenation with reagents like bromine or chlorine in the presence of a Lewis acid can introduce halogen atoms onto the aromatic rings. researchgate.netbeilstein-journals.orgnih.govrsc.org The positions of substitution would again be dictated by the directing effects of the substituents. The synthesis of halogenated benzofuran (B130515) derivatives has been reported as a strategy to enhance biological activity. researchgate.netnih.gov
Nitration:
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto one of the aromatic rings. The position of nitration would depend on the relative activation of the different aromatic positions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Sites of Substitution |
| Nitration | HNO₃, H₂SO₄ | Ortho/para positions on the phenoxy ring; positions on the isobenzofuran ring |
| Bromination | Br₂, FeBr₃ | Ortho/para positions on the phenoxy ring; positions on the isobenzofuran ring |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho/para positions on the phenoxy ring; positions on the isobenzofuran ring |
Nucleophilic Addition and Substitution Reactions at Key Positions
The carbonyl group of the lactone ring is a primary site for nucleophilic attack. youtube.commsu.edumasterorganicchemistry.comacademie-sciences.fr Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon. mnstate.eduumkc.eduwisc.edumasterorganicchemistry.comthermofisher.com This reaction typically proceeds via a tetrahedral intermediate. In the case of esters, like the lactone , the reaction often involves a double addition, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.com The initial addition of the Grignard reagent opens the lactone ring to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com
Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are effective reagents for the reduction of the lactone. chem-station.comresearchgate.netchemrxiv.orgnih.govyoutube.com LiAlH₄ is a powerful reducing agent that can reduce esters to primary alcohols. chem-station.com In the case of this compound, this would result in the formation of a diol. NaBH₄ is a milder reducing agent and may not be sufficiently reactive to reduce the lactone under standard conditions. chem-station.com The choice of reducing agent and reaction conditions allows for the selective transformation of the lactone.
Table 3: Nucleophilic Reactions at the Carbonyl Group
| Reagent | Product Type |
| Grignard Reagent (e.g., RMgBr) | Tertiary alcohol (after workup) |
| Lithium Aluminum Hydride (LiAlH₄) | Diol |
| Sodium Borohydride (NaBH₄) | Likely no reaction or slow reduction |
Oxidative Transformations and Degradation Mechanisms under Controlled Conditions
The oxidative stability of this compound is an important aspect of its chemical profile. While specific studies on this compound are limited, insights can be drawn from related structures. For instance, the synthesis of substituted isobenzofuran-1(3H)-ones has been achieved through the oxidation of indane derivatives in subcritical water under oxygen pressure. researchgate.net This suggests that the isobenzofuranone core possesses a degree of stability towards oxidation but can be formed from suitable precursors under specific oxidative conditions.
The phenoxy group and the aromatic rings can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening and degradation products. The ether linkage could also be a point of oxidative cleavage. Controlled oxidation could potentially lead to the formation of quinone-like structures or other oxidized derivatives. The presence of benzylic C-H bonds in the isobenzofuranone ring provides potential sites for radical-mediated oxidation.
Radical Chemistry and Photochemical Reactivity Studies
The study of radical reactions involving this compound is an area with potential for novel transformations. nih.govyoutube.com Free radical reactions can be initiated by heat, light, or radical initiators. youtube.com The aromatic rings and the benzylic positions of the isobenzofuranone moiety are potential sites for radical attack. For example, radical halogenation could occur at the benzylic C-H bonds.
Photochemical reactions, initiated by the absorption of UV or visible light, could lead to various transformations. The aromatic chromophores in the molecule suggest that it will absorb in the UV region. Potential photochemical reactions include cleavage of the ether linkage, rearrangements, or cycloadditions. In a related study, the enantioselective radical cyclization of a diazonium salt was achieved in the presence of cyclodextrins to form a 2,3-dihydrobenzofuran, indicating that radical cyclization pathways can be controlled in related systems. ucl.ac.uk Further research is needed to explore the specific photochemical and radical-initiated reactivity of this compound.
Functional Group Interconversions and Derivatization Strategies for Structural Modification
The functional groups present in this compound offer numerous opportunities for structural modification through functional group interconversions. The synthesis of various derivatives of benzofurans and phthalides has been reported, showcasing a range of possible transformations. nih.govresearchgate.net
The lactone carbonyl can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. The resulting thiolactone would exhibit different reactivity compared to the parent lactone. As mentioned in section 3.3, reduction of the lactone with LiAlH₄ yields a diol, which can then be further functionalized, for example, by conversion to dihalides or diether derivatives.
The phenoxy group can be cleaved under certain conditions to yield a phenolic derivative, which would then be available for a variety of reactions, including etherification, esterification, and electrophilic substitution on the newly activated aromatic ring.
The aromatic rings can be functionalized through the electrophilic substitution reactions discussed in section 3.2. The resulting halogenated or nitrated derivatives can serve as precursors for further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to a range of Sandmeyer-type reactions to introduce various substituents. A bromo or iodo substituent can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds and build more complex molecular architectures. A patent describes the synthesis of 5-phenoxy-1(3H)-isobenzofuranone as an intermediate for isoquinoline (B145761) derivatives, highlighting the utility of this scaffold in the synthesis of more complex molecules. google.com
Table 4: Examples of Functional Group Interconversions and Derivatizations
| Starting Functional Group | Reagent/Reaction | Product Functional Group |
| Lactone (C=O) | LiAlH₄ | Diol (-CH₂OH, -CH₂OH) |
| Lactone (C=O) | Grignard Reagent | Tertiary Alcohol |
| Aromatic Ring (Ar-H) | HNO₃, H₂SO₄ | Nitro-aromatic (Ar-NO₂) |
| Nitro-aromatic (Ar-NO₂) | H₂, Pd/C or Sn, HCl | Amino-aromatic (Ar-NH₂) |
| Bromo-aromatic (Ar-Br) | Arylboronic acid, Pd catalyst | Biaryl (Ar-Ar') |
Computational and Theoretical Investigations of 7 Phenoxyisobenzofuran 1 3h One
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the geometry and electronic properties of 7-Phenoxyisobenzofuran-1(3H)-one. Methods like Hartree-Fock and post-Hartree-Fock methods, though computationally intensive, provide a baseline, while more commonly, Density Functional Theory (DFT) is employed for a balance of accuracy and computational cost.
Geometry optimization is the first step in any computational analysis, aimed at finding the lowest energy conformation of the molecule. For this compound, the primary degrees of freedom are the dihedral angles associated with the C-O-C ether linkage, which dictates the relative orientation of the phenoxy group with respect to the isobenzofuranone core. Computational scans of these dihedral angles can reveal the global and local energy minima on the potential energy surface. For similar aromatic ethers and lactones, DFT methods such as M06-2X with a suitable basis set like 6-311++G(d,p) have proven effective for optimizing geometries and exploring conformational landscapes mdpi.com. The planarity of the isobenzofuranone system is generally maintained, while the phenoxy group can adopt various tilted and rotated positions.
Once the minimum energy structure is found, a variety of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen of the lactone is expected to be a region of high negative potential, while the carbonyl carbon and the aromatic protons will show positive potential.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data for the lowest energy conformer, as would be obtained from a DFT calculation (e.g., at the M06-2X/6-311++G(d,p) level).
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C(carbonyl)-O(lactone) | 1.36 Å |
| Bond Length | C(carbonyl)=O | 1.21 Å |
| Bond Length | C(aromatic)-O(ether) | 1.37 Å |
| Bond Length | O(ether)-C(phenoxy) | 1.40 Å |
| Dihedral Angle | C(aromatic)-C(aromatic)-O(ether)-C(phenoxy) | 115.0° |
| Dihedral Angle | C(aromatic)-O(ether)-C(phenoxy)-C(phenoxy) | 45.0° |
Note: Data are illustrative and based on typical values for similar functional groups.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is a powerful tool for investigating reaction mechanisms, allowing for the mapping of entire reaction energy profiles, including the identification of intermediates and transition states (TS). For this compound, a key reaction of interest is the hydrolysis or alcoholysis of the lactone ring, a fundamental process in the chemistry of esters.
Calculations can be performed in the gas phase to understand the intrinsic reactivity, or with implicit or explicit solvent models to simulate solution-phase chemistry, which is often more relevant. mdpi.com The M06-2X functional is well-suited for thermochemistry and kinetics calculations of organic reactions. mdpi.com By comparing the calculated free energy barriers for different potential pathways, the most favorable mechanism can be determined. For instance, the activation barriers for the ring-opening of various lactones have been successfully estimated using DFT, showing a correlation with ring size and substituent effects. researchgate.net
Table 2: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound This table shows plausible relative free energies (in kcal/mol) for stationary points along a proposed hydrolysis pathway, calculated at a high level of theory.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| TS1 | Carbonyl Protonation | +5.2 |
| Intermediate 1 | Protonated Lactone | -3.1 |
| TS2 | Nucleophilic Attack | +22.5 |
| Intermediate 2 | Tetrahedral Intermediate | +15.8 |
| TS3 | Ring Opening & C-O Cleavage | +18.7 |
| Products | Ring-Opened Carboxylic Acid | -8.9 |
Note: Data are illustrative. TS2 would be the rate-determining step in this hypothetical profile. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, especially in a condensed phase. mdpi.comnih.gov An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds.
The primary application of MD for this molecule would be a thorough conformational analysis. The simulation trajectory would reveal the accessible rotational states of the phenoxy group and the flexibility of the lactone ring. This is particularly important as the molecule's average conformation in solution may differ from the gas-phase minimum energy structure due to solvent interactions. rsc.org Analysis of the trajectory can yield the population distribution of different conformers.
Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating a system with multiple solute molecules, one can observe tendencies for aggregation. Due to the presence of two aromatic rings, π-π stacking interactions between molecules of this compound are highly probable. MD simulations can quantify the strength and geometry of these interactions, as well as hydrogen bonding between the molecule and protic solvents. Such simulations have been used to understand the bulk properties and local ordering in various aromatic and ether-containing systems. rsc.orgbenthamdirect.com
Table 3: Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation This table shows average non-covalent interaction energies between a pair of this compound molecules in a simulated non-polar solvent.
| Interaction Type | Average Energy (kcal/mol) |
| van der Waals (vdW) | -5.8 |
| Electrostatic (Coulomb) | -2.1 |
| Total Interaction Energy | -7.9 |
Note: Data are illustrative and represent typical values for π-stacking interactions between phenyl-containing molecules.
Prediction of Reactivity Profiles and Selectivity through Computational Modeling
Computational models can predict the reactivity of different sites within this compound towards various reagents. Reactivity indicators derived from DFT calculations, such as frontier molecular orbital (FMO) analysis and Fukui functions, are commonly used for this purpose.
FMO theory suggests that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For electrophilic aromatic substitution, the reaction is favored at atoms where the HOMO has the largest density. Conversely, for nucleophilic attack, the relevant sites are those with the largest density in the LUMO. For this compound, the LUMO is expected to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The HOMO is likely to be distributed across the electron-rich aromatic rings, indicating multiple potential sites for electrophilic attack. youtube.comyoutube.com
Fukui functions provide a more quantitative measure of the change in electron density when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. By calculating these indices, one could predict the regioselectivity of, for example, nitration or halogenation on either the isobenzofuranone or the phenoxy ring.
Table 4: Hypothetical Reactivity Indices for Selected Atoms of this compound This table presents plausible values for partial atomic charges and Fukui indices (f⁻ for electrophilic attack) to predict reactivity.
| Atom Position | Mulliken Partial Charge | Fukui Index (f⁻) | Predicted Reactivity |
| C (carbonyl) | +0.45 | 0.02 | Highly susceptible to nucleophilic attack |
| C-5 (benzo ring) | -0.18 | 0.11 | Favorable site for electrophilic attack |
| C-4' (para-phenoxy) | -0.15 | 0.14 | Most favorable site for electrophilic attack on phenoxy ring |
| C-2' (ortho-phenoxy) | -0.13 | 0.10 | Favorable site for electrophilic attack on phenoxy ring |
Note: Data are illustrative. Higher f⁻ values indicate greater susceptibility to electrophilic attack.
Structure-Reactivity Relationships within the Phenoxyisobenzofuran-1(3H)-one Class (excluding biological activity)
By systematically modifying the structure of this compound in silico, it is possible to establish quantitative structure-reactivity relationships (QSRR). This involves creating a library of virtual derivatives and calculating specific properties to understand how structural changes influence chemical reactivity. nih.gov
For example, one could investigate the effect of placing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at various positions on either the phenoxy or the isobenzofuranone aromatic rings. The influence of these substituents on the reactivity of the lactone could be quantified by calculating the activation energy for hydrolysis for each derivative. It is expected that electron-withdrawing groups on the isobenzofuranone ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially lowering the barrier for ring-opening. researchgate.net Conversely, electron-donating groups would have the opposite effect.
Similarly, the effect of substituents on electrophilic aromatic substitution can be modeled. An electron-donating group on the phenoxy ring would activate it towards electrophiles, making substitution on that ring more favorable compared to the parent compound. A QSRR model could correlate a calculated descriptor (e.g., the LUMO energy or the partial charge on the carbonyl carbon) with the calculated activation energy for a specific reaction across the series of derivatives.
Table 5: Hypothetical Effect of Substituents on the Reactivity of the Lactone Carbonyl This table illustrates the predicted change in a key reactivity descriptor (LUMO energy) upon substitution on the para-position of the phenoxy ring.
| Substituent (at C-4') | LUMO Energy (eV) | Predicted Effect on Nucleophilic Attack at Carbonyl |
| -NO₂ (withdrawing) | -2.85 | Enhanced |
| -H (unsubstituted) | -2.50 | Baseline |
| -OCH₃ (donating) | -2.35 | Diminished |
Note: Data are illustrative. A lower LUMO energy generally correlates with higher susceptibility to nucleophilic attack. nih.gov
Advanced Analytical Methodologies in Chemical Research on 7 Phenoxyisobenzofuran 1 3h One
Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
Spectroscopic methods are indispensable for the structural characterization of 7-Phenoxyisobenzofuran-1(3H)-one and its reaction intermediates. Advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (MS) are at the forefront of these analytical efforts.
Expected ¹H NMR Spectral Data: Based on analogous compounds, the proton signals for this compound would be expected in specific regions of the spectrum. The methylene (B1212753) protons (H-3) of the lactone ring would likely appear as a singlet. The aromatic protons would resonate in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) rings.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the lactone is typically observed in the range of 160-175 ppm. careerendeavour.com Aromatic carbons and the carbons of the phenoxy group would appear in the 110-160 ppm region, while the methylene carbon of the lactone ring would be found in the more upfield region.
| Functional Group | Expected ¹³C NMR Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 175 |
| Aromatic/Phenoxy (C=C) | 110 - 160 |
| Methylene (CH₂) | 65 - 75 |
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of this compound and its intermediates. The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgchemguide.co.uk For isobenzofuranone derivatives, a common fragmentation pathway involves the loss of the phenoxy group or cleavage of the lactone ring, leading to characteristic fragment ions. careerendeavour.com The molecular ion peak would confirm the molecular weight of the compound with high accuracy.
Chromatographic Methods for Reaction Monitoring and Purity Assessment in Synthesis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
HPLC methods are developed to separate the target compound from starting materials, intermediates, and any by-products. A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detector, often a UV-Vis detector, is set to a wavelength where the compound exhibits strong absorbance to ensure high sensitivity.
The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For instance, a patent for the related compound, 5-phenoxy-l(3H)-isobenzofuranone, reports achieving a purity of 99.5% after purification, as determined by HPLC.
| Parameter | Typical Value/Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis |
| Purity Achieved (related compounds) | >99% |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. This technique is invaluable for unambiguously confirming the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Development of Robust Analytical Protocols for Process Chemistry Research
In the context of process chemistry, the development of robust and validated analytical protocols is crucial for ensuring the consistent quality and yield of this compound. This involves the implementation of Process Analytical Technology (PAT), which aims to monitor and control manufacturing processes in real-time. katsura-chemical.co.jpbruker.com
PAT utilizes in-line or on-line analytical tools, such as Fourier-Transform Infrared (FTIR) spectroscopy and real-time HPLC, to track critical process parameters and quality attributes. For the synthesis of this compound, this could involve:
Real-time monitoring of reactant consumption and product formation: Using spectroscopic probes immersed directly in the reaction vessel.
Automated sampling and analysis: Employing automated HPLC systems to frequently assess reaction progress and purity.
Crystal engineering and monitoring: Utilizing techniques to control the crystalline form and particle size of the final product, which can be monitored in real-time.
Applications and Advanced Materials Chemistry Incorporating the 7 Phenoxyisobenzofuran 1 3h One Scaffold
Role as a Versatile Synthon in the Synthesis of Complex Organic Architectures
The 7-Phenoxyisobenzofuran-1(3H)-one molecule serves as a valuable synthon, or building block, for the construction of more complex organic structures. The phthalide (B148349) core itself is a key intermediate in the synthesis of a variety of natural products and their analogs. The reactivity of the lactone ring, particularly at the C3 position, allows for the introduction of various substituents, leading to diverse molecular architectures.
The phenoxy group at the 7-position can influence the reactivity of the aromatic ring through its electron-donating and -withdrawing capabilities, and it can also be a site for further chemical modification. The ether linkage is generally stable, but under certain conditions, it can be cleaved or can direct metallation reactions to specific positions on the aromatic ring, further enhancing the synthetic utility of the molecule.
The isobenzofuranone scaffold is a precursor in a variety of chemical transformations that enable the creation of intricate molecular frameworks. These reactions often involve the opening of the lactone ring, followed by subsequent cyclizations or functional group interconversions. This versatility makes this compound a promising starting material for the synthesis of novel polycyclic and heterocyclic compounds that are of interest in materials science and medicinal chemistry.
Table 1: Representative Synthetic Transformations of the Isobenzofuran-1(3H)-one Scaffold
| Reaction Type | Reagents and Conditions | Resulting Structure | Synthetic Utility |
| Nucleophilic Acyl Substitution | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Ring-opened keto-alcohols | Access to substituted aromatic ketones and diols. |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Diols | Formation of precursors for polyesters and other polymers. |
| Condensation Reactions | Aldehydes, Ketones in the presence of a base | 3-substituted and 3-alkylidene phthalides | Creation of functionalized phthalide derivatives. |
| Metal-Catalyzed Cross-Coupling | Palladium or Copper catalysts with appropriate coupling partners | Functionalization of the aromatic ring | Introduction of new C-C or C-heteroatom bonds. |
Exploration in Polymer Chemistry and Advanced Materials Development
While the specific incorporation of this compound into polymers is not extensively documented in publicly available research, the structural features of the molecule suggest its potential utility in materials science. The phenoxy group can enhance the thermal stability and solubility of polymers in organic solvents. Furthermore, the rigid phthalide core can be a component of high-performance polymers, contributing to properties such as a high glass transition temperature and mechanical strength.
The development of advanced materials often involves the use of monomers with specific functional groups that can impart desired properties to the final material. The lactone ring in this compound could potentially undergo ring-opening polymerization to yield polyesters with phenoxy side chains. Such polymers could exhibit interesting optical or thermal properties.
Precursor in Non-Biological Catalyst and Ligand Design
The design of catalysts and ligands for transition metal-catalyzed reactions is a cornerstone of modern chemistry. While there is a lack of specific research on this compound in non-biological catalysis, its structure contains elements that are of interest in ligand design. The oxygen atoms of the lactone and the phenoxy group could act as coordination sites for metal ions.
Modification of the this compound scaffold could lead to the development of novel bidentate or polydentate ligands. For instance, the introduction of other donor groups, such as nitrogen or phosphorus, onto the phenoxy ring or the phthalide core could result in ligands with unique electronic and steric properties, which could, in turn, influence the activity and selectivity of metal catalysts in a variety of chemical transformations.
Integration into Molecular Probes for Chemical Sensing (non-biological applications)
The development of molecular probes for the detection of specific chemical species is a rapidly growing field. Phthalide derivatives have been explored as fluorogenic and chromogenic sensors, where the opening of the lactone ring leads to a change in the optical properties of the molecule.
The this compound molecule could potentially be developed into a chemical sensor. The interaction of an analyte with the phenoxy group or the lactone ring could trigger a conformational change or a chemical reaction that results in a detectable signal, such as a change in fluorescence or color. For example, the selective binding of a metal ion to the ether oxygen could alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. However, specific applications of this compound as a non-biological molecular probe have not been reported in the reviewed literature.
Future Research Directions and Emerging Trends in Phenoxyisobenzofuran 1 3h One Chemistry
Development of Sustainable and Economical Synthetic Routes
Currently, specific, high-yield, and environmentally benign synthetic methods reported directly for 7-Phenoxyisobenzofuran-1(3H)-one are not extensively documented in publicly available literature. The synthesis of isobenzofuranones, in general, has relied on various methods, some of which carry environmental drawbacks. nih.gov Future research will likely focus on developing green and economically viable pathways to this specific isomer.
Potential sustainable approaches could include:
Catalytic C-H Activation/Arylation: Direct arylation of a 7-substituted isobenzofuranone precursor would be a highly atom-economical approach. Research into selective C-H activation at the 7-position of the isobenzofuranone core, followed by coupling with a phenoxy source, could provide a direct and efficient route.
Modern Coupling Reactions: Adapting modern, low-catalyst loading palladium, copper, or other transition-metal-catalyzed cross-coupling reactions could offer more sustainable alternatives to classical methods that often require stoichiometric amounts of reagents. researchgate.net
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, potentially leading to higher yields, improved safety, and easier scalability of the synthesis. This methodology is increasingly being adopted in the fine chemicals industry to enhance sustainability.
Bio-catalysis: While a more long-term goal, the development of enzymatic processes for the synthesis of such aromatic compounds would represent a significant leap in green chemistry.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic C-H Activation | High atom economy, reduced waste | Achieving high regioselectivity for the 7-position |
| Modern Coupling Reactions | Lower catalyst loading, milder conditions | Catalyst cost and recycling |
| Flow Chemistry | Improved control, safety, and scalability | Initial setup cost and optimization |
| Bio-catalysis | High selectivity, environmentally benign | Enzyme discovery and engineering |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of the isobenzofuranone core is influenced by the nature and position of its substituents. A phenoxy group at the 7-position is expected to exert specific electronic and steric effects, leading to unique reactivity patterns compared to other isomers.
Future investigations in this area could explore:
Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of how the 7-phenoxy group directs incoming electrophiles or activates the aromatic ring towards nucleophilic attack would be fundamental. The electron-donating nature of the phenoxy group could influence the regioselectivity of these reactions.
Ring-Opening Reactions: The lactone ring of isobenzofuranones can be opened under various conditions. Investigating the influence of the 7-phenoxy substituent on the ease and selectivity of these ring-opening reactions could lead to the synthesis of novel functionalized benzoic acid derivatives.
Diels-Alder and Other Cycloaddition Reactions: Isobenzofurans, which can be generated from isobenzofuranones, are valuable dienes in Diels-Alder reactions. Studying the in-situ generation of 7-phenoxyisobenzofuran and its subsequent cycloaddition reactions could provide access to complex polycyclic structures.
Photochemical Transformations: The interaction of the 7-phenoxyisobenzofuranone molecule with light could lead to interesting photochemical rearrangements or reactions, a research avenue that remains largely unexplored for this specific isomer. rsc.org
Integration into Mechanistic Studies of Complex Organic Reactions
The unique electronic properties imparted by the 7-phenoxy group make this molecule an interesting candidate for mechanistic studies. By serving as a probe, it can help elucidate the intricate details of various reaction mechanisms.
For instance, this compound could be employed to:
Study Substituent Effects: By comparing its reactivity with other isomers (e.g., 4-, 5-, and 6-phenoxyisobenzofuran-1(3H)-one), researchers can quantify the electronic and steric effects of substituent placement on reaction rates and outcomes.
Investigate Reaction Intermediates: The specific spectroscopic signature of the 7-phenoxy group could aid in the identification and characterization of transient intermediates in complex reaction pathways.
Validate Theoretical Models: Experimental data on the reactivity of this compound can be used to validate and refine computational models of organic reactions.
Computational Design and Predictive Modeling for Targeted Chemical Properties (non-biological)
Computational chemistry offers a powerful tool to predict the properties of molecules before their synthesis, saving time and resources. For this compound, computational studies could be pivotal in guiding future research.
Key areas for computational investigation include:
Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the optimized geometry, bond lengths, bond angles, and electronic properties (e.g., molecular orbital energies, charge distribution) of the molecule. This information is fundamental to understanding its reactivity.
Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of the synthesized compound.
Reaction Pathway Analysis: Theoretical calculations can be employed to map out the potential energy surfaces of various reactions involving this compound, helping to predict the most likely reaction pathways and product distributions.
Prediction of Material Properties: For potential applications in material science, computational models can be used to predict properties such as thermal stability, electronic conductivity, and optical properties.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Geometry, electronic structure | Understanding reactivity |
| Time-Dependent DFT | Spectroscopic data (NMR, IR, UV-Vis) | Compound characterization |
| Transition State Theory | Reaction pathways and barriers | Predicting reaction outcomes |
| Molecular Dynamics | Material properties (e.g., thermal stability) | Guiding material design |
Potential for Innovations in Non-Biological Material Science and Industrial Chemical Processes
While the biological applications of isobenzofuranones are more widely studied, the unique structure of this compound suggests potential for its use in non-biological materials and industrial processes.
Emerging trends in this area may focus on:
Polymer Chemistry: The isobenzofuranone moiety can be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers. The 7-phenoxy group could enhance thermal stability or introduce specific optical properties.
Organic Electronics: The conjugated system of the molecule suggests potential for investigation in the field of organic electronics, for example, as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Dyes and Pigments: The chromophoric nature of the isobenzofuranone core, modified by the phenoxy substituent, could be exploited in the development of novel dyes and pigments with specific color and stability properties.
Chemical Intermediates: As with its isomers, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals or specialty chemicals.
The journey into the chemistry of this compound is just beginning. The outlined future research directions highlight the vast potential of this molecule, from the development of sustainable synthetic methods to its application in cutting-edge materials. As researchers delve deeper into its properties and reactivity, it is likely that this once-obscure compound will find its place in the broader landscape of chemical science and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Phenoxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of isobenzofuranone derivatives typically involves cyclization of substituted phthalic acid precursors or fluorination/alkoxylation of preformed rings. For phenoxy-substituted analogs, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) is often employed to introduce the phenoxy group at the 7-position. Reaction temperature (80–120°C) and solvent polarity significantly affect regioselectivity and yield . For example, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) may also be adapted for aryl-ether bond formation, though this requires anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the lactone carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR). The phenoxy group’s para-substitution pattern is confirmed via coupling constants (e.g., doublets for adjacent protons) .
- X-ray Crystallography : Resolves spatial arrangement and confirms planarity of the isobenzofuranone core. Weak C–H···O hydrogen bonds often stabilize crystal packing, as seen in related phthalides .
- IR Spectroscopy : Lactone C=O stretch appears at ~1750 cm⁻¹; phenoxy C–O stretches occur near 1250 cm⁻¹ .
Q. How does the phenoxy substituent influence the compound’s reactivity in oxidation/reduction reactions?
- Methodological Answer : The electron-donating phenoxy group increases electron density at the 7-position, making it susceptible to electrophilic substitution. Oxidation of the lactone ring (e.g., with KMnO₄) may yield quinone derivatives, while catalytic hydrogenation (Pd/C, H₂) reduces the lactone to a diol. Competitive reactivity between the phenoxy group and lactone ring must be controlled via pH and temperature .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in large-scale preparation of this compound?
- Methodological Answer : Low yields often stem from steric hindrance during phenoxy group introduction. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Flow chemistry : Enhances heat/mass transfer for exothermic SNAr reactions, minimizing side products .
- Statistical optimization : Use a Box-Behnken design to model variables (temperature, solvent ratio, catalyst loading) and identify ideal conditions .
Q. How should researchers resolve contradictions in spectral data for structurally similar isobenzofuranone derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Approaches include:
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms connectivity .
- High-resolution mass spectrometry (HRMS) : Differentiates between isomers (e.g., 7-phenoxy vs. 5-phenoxy) via exact mass matching .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to validate assignments .
Q. What strategies are used to evaluate the structure-activity relationship (SAR) of this compound in biological studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., electron-withdrawing groups at the 3-position) and assess changes in bioactivity .
- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
